Cas no 331-37-3 (N-Allyl-N'-3-(trifluoromethyl)phenylthiourea)
N-Allyl-N'-3-(trifluoromethyl)phenylthiourea Chemical and Physical Properties
Names and Identifiers
-
- 1-prop-2-en-1-yl-3-[3-(trifluoromethyl)phenyl]thiourea
- 1-Allyl-3-[3-(trifluoromethyl)phenyl]thiourea
- thiourea, N-2-propen-1-yl-N'-[3-(trifluoromethyl)phenyl]-
- 1-prop-2-enyl-3-[3-(trifluoromethyl)phenyl]thiourea
- CS-0318081
- 1-Allyl-3-(3-(trifluoromethyl)phenyl)thiourea
- DTXSID20401838
- MFCD00244798
- 3-(prop-2-en-1-yl)-1-[3-(trifluoromethyl)phenyl]thiourea
- NSC104479
- NCGC00340958-01
- N-allyl-N'-[3-(trifluoromethyl)phenyl]thiourea
- NSC-104479
- AKOS002161303
- 331-37-3
- AB01331697-02
- 8E-934
- STK395605
- Thiourea, N-(2-propenyl)-N'-[3-(trifluoromethyl)phenyl]-
- N-Allyl-N'-3-(trifluoromethyl)phenylthiourea
-
- Inchi: 1S/C11H11F3N2S/c1-2-6-15-10(17)16-9-5-3-4-8(7-9)11(12,13)14/h2-5,7H,1,6H2,(H2,15,16,17)
- InChI Key: GERKUUFIHDIPNL-UHFFFAOYSA-N
- SMILES: S=C(NCC=C)NC1C=CC=C(C(F)(F)F)C=1
Computed Properties
- Exact Mass: 260.05963
- Monoisotopic Mass: 260.05950402g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 278
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.6
- Topological Polar Surface Area: 56.2Ų
Experimental Properties
- PSA: 24.06
N-Allyl-N'-3-(trifluoromethyl)phenylthiourea Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | N161410-25mg |
N-Allyl-N'-[3-(trifluoromethyl)phenyl]thiourea |
331-37-3 | 25mg |
$ 230.00 | 2022-06-03 | ||
| TRC | N161410-50mg |
N-Allyl-N'-[3-(trifluoromethyl)phenyl]thiourea |
331-37-3 | 50mg |
$ 380.00 | 2022-06-03 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1388751-1g |
1-Allyl-3-(3-(trifluoromethyl)phenyl)thiourea |
331-37-3 | 90% | 1g |
¥4193.00 | 2024-05-19 | |
| 1PlusChem | 1P00IRBC-10mg |
3-(prop-2-en-1-yl)-1-[3-(trifluoromethyl)phenyl]thiourea |
331-37-3 | 10mg |
$69.00 | 2025-03-01 | ||
| 1PlusChem | 1P00IRBC-100mg |
3-(prop-2-en-1-yl)-1-[3-(trifluoromethyl)phenyl]thiourea |
331-37-3 | 100mg |
$232.00 | 2025-03-01 | ||
| A2B Chem LLC | AI74408-10mg |
3-(prop-2-en-1-yl)-1-[3-(trifluoromethyl)phenyl]thiourea |
331-37-3 | 10mg |
$39.00 | 2024-04-20 | ||
| A2B Chem LLC | AI74408-100mg |
3-(prop-2-en-1-yl)-1-[3-(trifluoromethyl)phenyl]thiourea |
331-37-3 | 100mg |
$185.00 | 2024-04-20 |
N-Allyl-N'-3-(trifluoromethyl)phenylthiourea Related Literature
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Bo Chen,Xiaotong Shen,Zhangfeng Luo,Di Cai,Changjing Chen,Changwei Zhang,Peiyong Qin,Hui Cao,Tianwei Tan RSC Adv., 2018,8, 25602-25610
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
Additional information on N-Allyl-N'-3-(trifluoromethyl)phenylthiourea
Introduction to N-Allyl-N'-3-(trifluoromethyl)phenylthiourea (CAS No. 331-37-3)
N-Allyl-N'-3-(trifluoromethyl)phenylthiourea, a compound with the chemical formula C11H12FNO2S, is a significant molecule in the field of pharmaceutical and agrochemical research. This compound is characterized by its unique structural features, which include a thiourea moiety linked to an allyl group and a trifluoromethyl-substituted phenyl ring. The presence of these functional groups makes it a versatile intermediate in the synthesis of various bioactive molecules.
The CAS number 331-37-3 uniquely identifies this compound and serves as a key reference in chemical databases and literature. Its molecular structure, featuring both electrophilic and nucleophilic centers, allows for diverse chemical transformations. These properties have made it a subject of interest in synthetic chemistry, particularly in the development of novel therapeutic agents.
In recent years, N-Allyl-N'-3-(trifluoromethyl)phenylthiourea has been explored for its potential applications in medicinal chemistry. The trifluoromethyl group, known for its ability to enhance metabolic stability and binding affinity, has been particularly noted for its role in improving the pharmacokinetic profiles of drug candidates. This has led to several studies focusing on its incorporation into more complex molecular frameworks.
One of the most intriguing aspects of this compound is its role as a precursor in the synthesis of thiourea derivatives. Thioureas have long been recognized for their broad-spectrum biological activity, including antimicrobial and antiviral properties. The introduction of the allyl group into the thiourea structure provides additional reactivity, enabling further functionalization and diversification of the molecule.
Recent advancements in computational chemistry have also highlighted the potential of N-Allyl-N'-3-(trifluoromethyl)phenylthiourea as a scaffold for drug discovery. Molecular modeling studies have demonstrated that this compound can interact with various biological targets, making it a promising candidate for further exploration. These studies have not only provided insights into its potential therapeutic applications but also offered guidance for optimizing its structure for better efficacy.
The agrochemical industry has also shown interest in this compound due to its structural similarity to known pesticides and herbicides. The trifluoromethyl group, in particular, is known to enhance the bioactivity of agrochemicals by improving their lipophilicity and stability. This has prompted researchers to investigate its potential as a lead compound for developing new crop protection agents.
In conclusion, N-Allyl-N'-3-(trifluoromethyl)phenylthiourea (CAS No. 331-37-3) is a multifaceted compound with significant potential in both pharmaceutical and agrochemical research. Its unique structural features and diverse reactivity make it a valuable intermediate in synthetic chemistry. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in the development of novel bioactive molecules.
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